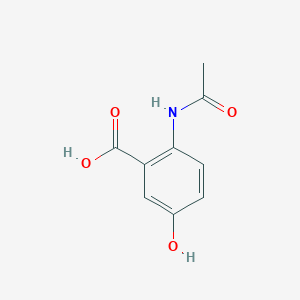

2-(Acetylamino)-5-hydroxybenzoic acid

Description

Properties

IUPAC Name |

2-acetamido-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-8-3-2-6(12)4-7(8)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKBECZFNWKIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286181 | |

| Record name | 2-(Acetylamino)-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-76-4 | |

| Record name | 2-(Acetylamino)-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetylamino)-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The biological and chemical properties of benzoic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Key Properties | Biological Activities |

|---|---|---|---|

| 2-(Acetylamino)-5-hydroxybenzoic acid | -NHCOCH₃ (2), -OH (5) | High polarity, moderate lipophilicity | Antioxidant, potential anti-inflammatory |

| 2-Amino-5-hydroxybenzoic acid | -NH₂ (2), -OH (5) | Higher polarity, reduced stability | Antioxidant (stronger than acetylated analog) |

| 4-Acetamido-3-amino-5-hydroxybenzoic acid | -NHCOCH₃ (4), -NH₂ (3), -OH (5) | Enhanced molecular interactions | Analgesic, anti-inflammatory |

| Ethyl 2-(acetylamino)benzoate | -NHCOCH₃ (2), -COOEt (1) | Increased lipophilicity | Research in drug delivery systems |

| 5-Amino-2-ethoxybenzoic acid | -NH₂ (5), -OEt (2) | Reduced solubility in water | Pharmaceutical intermediate |

Antioxidant Activity

- This compound: The hydroxyl group at position 5 enables radical scavenging, though its activity is slightly reduced compared to 2-amino-5-hydroxybenzoic acid due to the acetyl group’s electron-withdrawing effect .

Anti-inflammatory and Analgesic Properties

- The acetylated amino group in this compound may reduce gastrointestinal irritation compared to non-acetylated analogs, a common issue with phenolic acids .

- 4-Acetamido-3-amino-5-hydroxybenzoic acid exhibits notable anti-inflammatory activity, attributed to synergistic effects of its multiple functional groups .

Antimicrobial Activity

Physicochemical Properties

Solubility and Reactivity

- Hydroxyl vs. Alkoxy Groups: Replacing the hydroxyl group with an ethoxy group (e.g., 5-amino-2-ethoxybenzoic acid) significantly reduces water solubility but increases lipid membrane permeability .

- Esterification Effects: Ethyl 2-(acetylamino)benzoate’s ester group renders it more suitable for organic synthesis and prodrug formulations compared to the carboxylic acid form .

Stability

- Acetylation of the amino group in this compound improves resistance to oxidative degradation compared to its non-acetylated counterpart, 2-amino-5-hydroxybenzoic acid .

Preparation Methods

Acetylation of the Amino Group

Once 2-amino-5-hydroxybenzoic acid is obtained, acetylation proceeds under mild conditions:

-

Reagents : Acetic anhydride or acetyl chloride in aqueous alkaline media (e.g., sodium hydroxide or pyridine).

-

Example protocol :

Yield : 70–85% (theoretical, based on analogous acetylation reactions).

Halogenation-Coupling Strategies for Regioselective Functionalization

Halogenation of Protected Intermediates

Patented methods for benzofuran derivatives highlight halogenation as a tool for directing subsequent couplings:

-

Protection of amino and hydroxyl groups :

-

Coupling with trimethylsilylacetylene :

Example adaptation for 2-(acetylamino)-5-hydroxybenzoic acid :

-

Halogenate 2-acetylamino-4-hydroxybenzoic acid at position 5, perform coupling, and dehalogenate selectively.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct acylation | Short synthetic route; minimal purification | Requires pure 2-amino-5-hydroxybenzoic acid | 70–85% |

| Halogenation-coupling | High regioselectivity; scalable | Multi-step; expensive catalysts | 50–60% |

| Protection-deprotection | Prevents side reactions; versatile | Increased reaction time; intermediate isolation | 65–75% |

Optimization and Scalability Considerations

Catalytic Systems

Solvent and Temperature Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.